1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene
Overview
Description
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring. This compound is notable for its unique combination of halogen and sulfur substituents, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other aryl or alkyl groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted benzene derivative, while oxidation of the trifluoromethylthio group can produce a sulfone .
Scientific Research Applications
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene exerts its effects is largely dependent on its chemical structure. The presence of electron-withdrawing groups such as bromine and fluorine atoms can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. Additionally, the trifluoromethylthio group can participate in various interactions with biological targets, potentially disrupting cellular processes and leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the difluoromethoxy and trifluoromethylthio groups, resulting in different reactivity and applications.
1,3-Dibromo-5-methoxy-2-methylbenzene:
Uniqueness
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene is unique due to the combination of bromine, fluorine, and sulfur substituents, which impart distinct electronic and steric effects. These properties make it a valuable compound in various fields of research and industry, offering opportunities for the development of new materials and bioactive molecules .
Properties
IUPAC Name |
1,3-dibromo-5-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5OS/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQQIPIRSWKOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)SC(F)(F)F)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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